13(R)-HODE cholesteryl ester
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Overview
Description
13®-HODE cholesteryl ester is a compound with the molecular formula C45H76O3 and a molecular weight of 665.08 . It is a type of cholesteryl ester, which are molecules formed from the esterification of a fatty acid with cholesterol .
Synthesis Analysis
Cholesteryl esters are synthesized in a process that involves the esterification of cholesterol. This process is vital for proper cellular and systemic functions. The cellular cholesterol level reflects the dynamic balance between biosynthesis, uptake, export, and esterification . In brief, cholesterol synthesis starts from acetyl-CoA and involves concerted actions of more than 20 enzymes, most of which localize in the membrane of the endoplasmic reticulum (ER) .
Molecular Structure Analysis
Cholesteryl esters form supercooled lipid droplets when the CE concentration in lipid droplets is above 20% to triacylglycerols (TG) and, in particular, liquid-crystalline phases when the fraction of CEs is above 90% at 37°C .
Chemical Reactions Analysis
Cholesteryl ester transfer proteins (CETP) regulate plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins . Profiling of cholesteryl esters by coupling charge-tagging Paternò-Büchi reaction and liquid chromatography-mass spectrometry has been reported .
Physical And Chemical Properties Analysis
Cholesterol can be converted to cholesteryl ester (CE) by acyl coenzyme A:cholesterol acyltransferase (ACAT) for storage in lipid droplets or for secretion as lipoproteins .
Scientific Research Applications
Molecular Dynamics and Thermotropic Properties : Studies have investigated the molecular dynamics of cholesteryl esters in different environments. For example, Morrisett et al. (1984) studied the thermotropic properties and molecular dynamics of cholesteryl ester-rich very low-density lipoproteins (CER-VLDL) using techniques like differential scanning calorimetry and nuclear magnetic resonance, revealing insights into the temperature-dependent dynamics of cholesteryl esters in the hydrophobic core (Morrisett et al., 1984).
Phase Behavior in Different Conditions : Research by Ginsburg et al. (1982) on the temperature-dependent molecular motions of cholesterol esters provided detailed insights into the behavior of these molecules under various temperature conditions (Ginsburg et al., 1982).
Interactions with Lipoproteins : Akiba et al. (2004) explored how oxidized low-density lipoprotein (oxLDL) and hydroxyoctadecadienoic acid contribute to cholesteryl ester formation, examining mechanisms underlying the activation of group IVA cytosolic phospholipase A2 in macrophages (Akiba et al., 2004).
Role in Atherosclerotic Plaques : Guo and Hamilton (1996) conducted 13C MAS NMR studies on crystalline cholesterol and lipid mixtures modeling atherosclerotic plaques, providing insights into the role of cholesteryl esters in these plaques (Guo & Hamilton, 1996).
Induction of Interleukin 1 Beta : Research by Ku et al. (1992) investigated how modified low-density lipoproteins induce macrophage release of interleukin 1 beta, a cytokine involved in vascular smooth muscle cell proliferation, highlighting the biological significance of cholesteryl esters in inflammatory processes (Ku et al., 1992).
Study on Saturated Acyl Cholesteryl Esters : Croll, Small, and Hamilton (1986) investigated the temperature-dependent molecular motions of saturated acyl cholesteryl esters, providing valuable data for understanding the behavior of these esters in different states (Croll, Small, & Hamilton, 1986).
Safety And Hazards
Future Directions
Future therapeutic directions in reverse cholesterol transport have been discussed . Significant attenuation of atherosclerosis and lesion necrosis in LDLR−/−CEHTg mice confirms the hypothesis that increasing intracellular CE mobilization is anti-atherogenic and identifies CEH as a potential target for pharmacological intervention .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12+,23-17+/t35-,37-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXYPSUQZUUHPD-SDZZETQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13(R)-HODE cholesteryl ester |
Citations
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